2-(4-chlorophenyl)-N-(2-methylphenyl)quinazolin-4-amine;hydrochloride
Overview
Description
2-(4-chlorophenyl)-N-(2-methylphenyl)quinazolin-4-amine;hydrochloride is a synthetic organic compound that belongs to the quinazoline class. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2-methylphenyl)quinazolin-4-amine;hydrochloride typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its derivatives.
Substitution Reactions:
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro groups (if present) to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, such as acidic or basic environments.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amines from nitro groups.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic agent for diseases like cancer, inflammation, and neurological disorders.
Industry: Used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(2-methylphenyl)quinazolin-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)quinazolin-4-amine: Lacks the 2-methylphenyl group.
N-(2-methylphenyl)quinazolin-4-amine: Lacks the 4-chlorophenyl group.
Quinazoline derivatives: Various derivatives with different substituents on the quinazoline core.
Uniqueness
2-(4-chlorophenyl)-N-(2-methylphenyl)quinazolin-4-amine;hydrochloride is unique due to the presence of both the 4-chlorophenyl and 2-methylphenyl groups, which may confer specific biological activities and properties not found in other quinazoline derivatives.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(2-methylphenyl)quinazolin-4-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3.ClH/c1-14-6-2-4-8-18(14)23-21-17-7-3-5-9-19(17)24-20(25-21)15-10-12-16(22)13-11-15;/h2-13H,1H3,(H,23,24,25);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMKKQFABOCGJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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